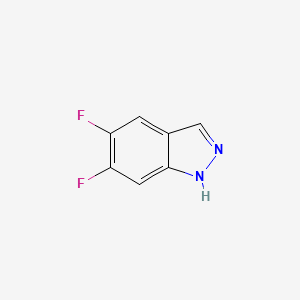

5,6-Difluoro-1H-indazole

描述

5,6-Difluoro-1H-indazole is a useful research compound. Its molecular formula is C7H4F2N2 and its molecular weight is 154.12 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

Indazole derivatives, a family to which 5,6-difluoro-1h-indazole belongs, have been found to interact with a variety of biological targets . These include various receptors and enzymes that play crucial roles in cellular processes .

Mode of Action

Indazole derivatives are known to interact with their targets in a variety of ways . For instance, some indazole derivatives have been found to inhibit cyclo-oxygenase-2 (COX-2), a key enzyme involved in inflammation .

Biochemical Pathways

Indazole derivatives have been reported to influence a variety of biochemical pathways . For example, some indazole derivatives have been found to inhibit the production of prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and matrix metalloproteinase-13 (MMP-13), all of which are involved in inflammation .

Result of Action

Indazole derivatives have been reported to exhibit a range of biological activities, including anti-inflammatory, antibacterial, anti-hiv, antiarrhythmics, antifungal, and antitumor activities .

Action Environment

The activity of indazole derivatives can be influenced by a variety of factors, including the presence of other molecules, ph, temperature, and the specific cellular environment .

生化分析

Cellular Effects

Indazole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism These effects are likely due to the interactions of the indazole derivatives with various cellular biomolecules

Molecular Mechanism

Indazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

Indazole derivatives are known to be involved in various metabolic pathways, interacting with enzymes and cofactors

生物活性

5,6-Difluoro-1H-indazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of the biological activity associated with this compound, including detailed research findings, data tables, and case studies.

Overview of this compound

This compound is a fluorinated derivative of indazole, a bicyclic compound that has been extensively studied for its pharmacological properties. The introduction of fluorine atoms at the 5 and 6 positions enhances the compound's lipophilicity and biological activity. Indazole derivatives have been linked to various therapeutic effects, including anti-tumor, anti-inflammatory, and antimicrobial activities.

Antitumor Activity

Recent studies have demonstrated that this compound exhibits potent antitumor properties. For instance, a study reported its effectiveness against several cancer cell lines, including Hep-G2 (hepatocellular carcinoma) and K562 (chronic myeloid leukemia) cells. The compound showed an IC50 value comparable to established chemotherapeutic agents like 5-fluorouracil (5-Fu) .

Table 1: Antitumor Activity of this compound

| Cell Line | IC50 (µM) | Comparison Agent | Comparison IC50 (µM) |

|---|---|---|---|

| Hep-G2 | 4.5 | 5-Fluorouracil | 3.0 |

| K562 | 6.0 | 5-Fluorouracil | 2.5 |

The mechanism of action involves the induction of apoptosis in cancer cells through modulation of key apoptotic proteins. Specifically, treatment with this compound resulted in increased expression of pro-apoptotic protein Bax and decreased levels of anti-apoptotic protein Bcl-2, leading to enhanced apoptosis rates .

The biological activity of this compound is primarily attributed to its interaction with cellular pathways involved in apoptosis and cell cycle regulation:

- Apoptosis Induction : The compound promotes apoptosis in cancer cells by upregulating p53 expression while downregulating MDM2. This disruption leads to increased transcription of pro-apoptotic genes .

- Cell Cycle Arrest : Treatment with the compound results in significant cell cycle arrest at the G0/G1 phase, indicating its potential as a therapeutic agent that inhibits cancer cell proliferation .

Antimicrobial Activity

In addition to its antitumor effects, this compound has shown promising antimicrobial activity against various bacterial strains. Research indicates that fluorinated indazoles can exhibit enhanced antibacterial properties due to their unique structural features .

Table 2: Antimicrobial Efficacy of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 12.5 |

| Escherichia coli | 25 |

| Pseudomonas aeruginosa | 15 |

The antimicrobial mechanism is believed to involve disruption of bacterial cell membrane integrity and interference with essential metabolic pathways .

Case Study 1: Antitumor Efficacy in Hepatocellular Carcinoma

A study assessed the efficacy of this compound on Hep-G2 cells. The results indicated that treatment with varying concentrations led to significant reductions in cell viability and increased apoptotic rates. The study concluded that the compound could serve as a potential candidate for further development as an anticancer agent targeting liver cancer .

Case Study 2: Antimicrobial Activity Against Multidrug-Resistant Strains

Another investigation focused on the antimicrobial properties of the compound against multidrug-resistant strains of bacteria. The findings revealed that this compound exhibited notable antibacterial activity with low MIC values, suggesting its potential as a new therapeutic option for treating resistant infections .

科学研究应用

Chemical Properties and Structure

5,6-Difluoro-1H-indazole is characterized by its unique indazole structure, which includes two fluorine atoms at positions 5 and 6. This fluorination enhances its chemical stability and bioactivity, making it a valuable scaffold for drug development.

Medicinal Chemistry

This compound derivatives have shown promising results in various therapeutic areas:

- Anticancer Activity : Research indicates that certain derivatives exhibit potent inhibitory effects against cancer cell lines. For instance, compounds derived from this scaffold have demonstrated IC50 values in the nanomolar range against fibroblast growth factor receptors (FGFRs), which are crucial targets in cancer therapy .

- Antiviral Properties : The compound has been investigated for its potential antiviral activities, particularly against viruses that affect cellular signaling pathways .

Biochemical Research

The compound is utilized in biochemical studies to understand enzyme inhibition and receptor binding:

- Enzyme Inhibition : Studies have shown that this compound can inhibit key enzymes involved in metabolic pathways. This inhibition can lead to significant biological effects, including modulation of cancer cell proliferation .

- Receptor Binding : It has been used to study interactions with various receptors, aiding in the understanding of drug-receptor dynamics .

Material Science

In material science, this compound is explored for developing advanced materials:

- Polymer Development : The compound serves as a building block for synthesizing polymers with enhanced properties such as conductivity and fluorescence .

Anticancer Research

A study conducted by Zhao et al. highlighted the synthesis of novel this compound derivatives that showed significant activity against FGFRs. Among the compounds tested, one exhibited an IC50 value of less than 4 nM against FGFR1, demonstrating its potential as a lead compound for cancer treatment .

Antiviral Studies

Research published in the International Journal of Molecular Sciences explored the antiviral properties of indazole derivatives, including this compound. The findings suggested that these compounds could effectively disrupt viral replication mechanisms, making them candidates for further development as antiviral agents .

Comparative Analysis of Related Compounds

| Compound Name | Structure Features | Key Applications |

|---|---|---|

| This compound | Two fluorine atoms at positions 5 and 6 | Anticancer, Antiviral |

| 4,6-Difluoro-1H-indazole | Fluorine at positions 4 and 6 | Anticancer |

| 1-Methyl-1H-indazole | Methyl group at position 1 | Antimicrobial |

属性

IUPAC Name |

5,6-difluoro-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F2N2/c8-5-1-4-3-10-11-7(4)2-6(5)9/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNGSIOXFVHBGMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=NNC2=CC(=C1F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20680020 | |

| Record name | 5,6-Difluoro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20680020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944898-96-8 | |

| Record name | 5,6-Difluoro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20680020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。